molecular formula C12H14F3N3O3 B2954880 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034284-28-9

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2954880
CAS No.: 2034284-28-9
M. Wt: 305.257
InChI Key: XMGMZBXMUNTAGL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl and methoxypyrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxypyrazinyl group can modulate the compound’s electronic properties, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the methoxypyrazinyl group, resulting in different reactivity and applications.

    3,3,3-Trifluoropropene: Contains the trifluoromethyl group but has a simpler structure, limiting its use in complex synthesis.

    3,3,3-Trifluoro-1,2-propanediol: Another trifluoromethyl compound with different functional groups, leading to distinct chemical properties and uses.

Uniqueness

3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one stands out due to its combination of trifluoromethyl and methoxypyrazinyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c1-20-10-11(17-4-3-16-10)21-8-2-5-18(7-8)9(19)6-12(13,14)15/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGMZBXMUNTAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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